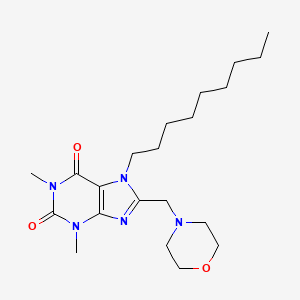
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione” is a chemical compound . It is also known as KPT-8602, a novel and selective inhibitor of XPO1, a protein involved in the transport of tumor suppressor proteins out of the nucleus.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A mixture of the compound and morpholine was heated for several hours, then cooled and diluted with ethanol .Molecular Structure Analysis
The molecular formula of the compound is C12H17N5O3 . The molecular weight is 279.3 .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- The compound has been utilized in chemical synthesis processes. For example, Klose, Reese, and Song (1997) explored its role in the preparation of sulfur-transfer agents, demonstrating its utility in organic synthesis (Klose, Reese, & Song, 1997).
- Linden, Pour, Breitenmoser, and Heimgartner (2001) studied the morpholine ring of related dione compounds, providing insights into the structural aspects and potential applications in crystallography and molecular interactions (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Application in Peptide Construction
- Obrecht and Heimgartner (1987) investigated the use of morpholine derivatives for the construction of peptides, demonstrating their role in biochemical synthesis and the development of cyclic depsipeptides (Obrecht & Heimgartner, 1987).
Pharmacological and Anticancer Properties
- Harrison et al. (2001) explored the pharmacological aspects of a morpholine derivative, focusing on its potential as a neurokinin-1 receptor antagonist, which suggests applications in therapeutic drug development (Harrison et al., 2001).
- Sayın and Üngördü (2018) performed computational investigations on the anticancer properties of caffeinated complexes involving morpholine derivatives, indicating potential in cancer treatment research (Sayın & Üngördü, 2018).
Polymer Science and Material Synthesis
- Chisholm et al. (2006) discussed the ring-opening polymerization of morpholine-2,5-dione derivatives, which is relevant in polymer science and the development of new materials (Chisholm et al., 2006).
- Wang and Feng (1997) researched the synthesis of poly(glycolic acid-alt-l-aspartic acid) from a morpholine-2,5-dione derivative, contributing to the field of biodegradable polymers (Wang & Feng, 1997).
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O3/c1-4-5-6-7-8-9-10-11-26-17(16-25-12-14-29-15-13-25)22-19-18(26)20(27)24(3)21(28)23(19)2/h4-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFTWCEJVVETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-nonylpurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-2-ethoxy-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2774480.png)
![N-[4-[3-(3-nitrophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2774482.png)
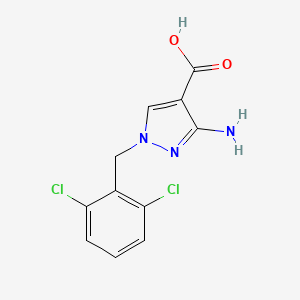

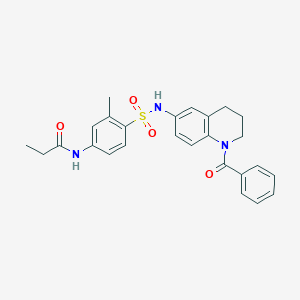
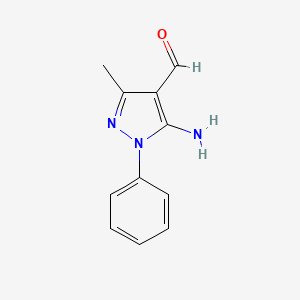

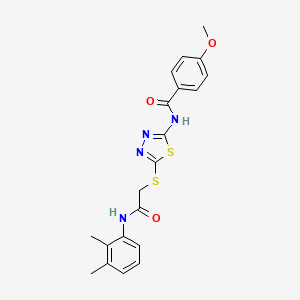

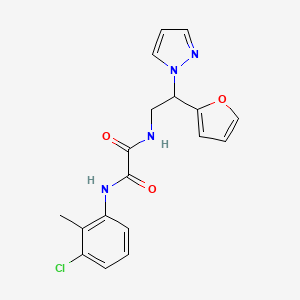
![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)

